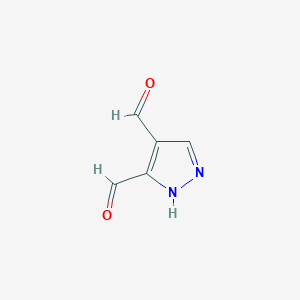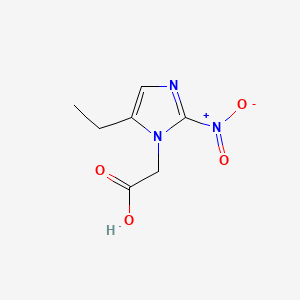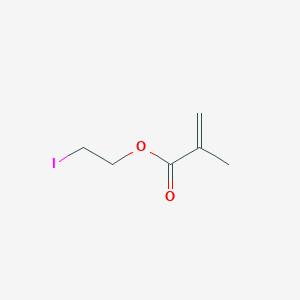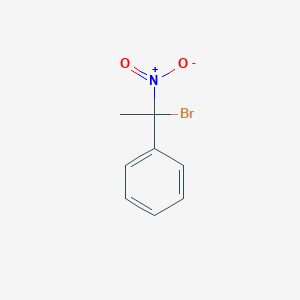
2-((4-Methyl-1-piperazinyl)imino)-4'-phenylacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is a compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a phenylacetophenone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone typically involves the reaction of 4-methylpiperazine with 4’-phenylacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality of the final product. Industrial production methods may also include purification steps, such as recrystallization or chromatography, to obtain a pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone can be compared with other similar compounds, such as:
Rifampin: A semisynthetic antibiotic derivative of rifamycin SV, known for its antibacterial properties.
Rifapentine: Another antibiotic used in the treatment of tuberculosis, with a similar mechanism of action.
These compounds share structural similarities but differ in their specific applications and biological activities. Alpha-[(4-Methyl-1-piperazinyl)imino]-4’-phenylacetophenone is unique due to its specific structure and the diverse range of applications it offers.
Eigenschaften
CAS-Nummer |
24342-47-0 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2E)-2-(4-methylpiperazin-1-yl)imino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-21-11-13-22(14-12-21)20-15-19(23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3/b20-15+ |
InChI-Schlüssel |
VIVBUFPCVJRHEX-HMMYKYKNSA-N |
Isomerische SMILES |
CN1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


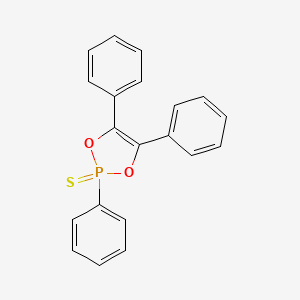

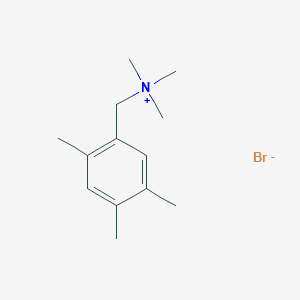

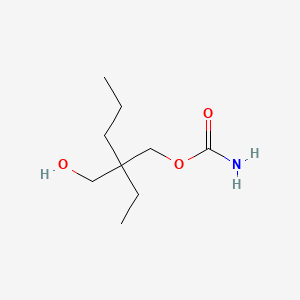

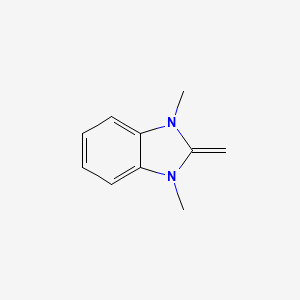
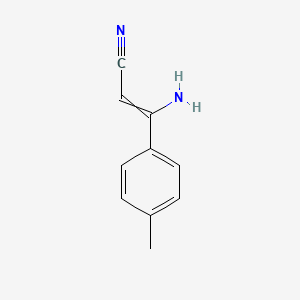
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
